molecular formula C12H11NO2 B2719989 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 117311-14-5

7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one

Cat. No.: B2719989
CAS No.: 117311-14-5
M. Wt: 201.225
InChI Key: GFNUUAVJKWUJDL-UHFFFAOYSA-N
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Description

7-Methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a bicyclic indole derivative featuring a methoxy group at the 7-position of the cyclopenta[b]indole scaffold. This compound is part of a broader class of cyclopenta[b]indol-3(4H)-ones, which are structurally characterized by a fused cyclopentane and indole ring system. Such compounds are pivotal in medicinal chemistry due to their diverse biological activities, including antiproliferative, antifungal, and neurotransmitter reuptake inhibition properties .

Properties

IUPAC Name

7-methoxy-2,4-dihydro-1H-cyclopenta[b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-7-2-4-10-9(6-7)8-3-5-11(14)12(8)13-10/h2,4,6,13H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNUUAVJKWUJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3-(indol-3-yl)maleimides and (indol-2-yl)diphenylmethanols in the presence of p-toluenesulfonic acid (p-TsOH) in chloroform. This reaction promotes the formation of the cyclopenta[b]indole structure through a formal [4+3] cycloaddition and rearrangement of the maleimide motif .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Chemical Formula : C12H13NO2
  • CAS Number : 1312339-14-2

The structure features a methoxy group attached to a cyclopenta[b]indole framework, which is essential for its biological activity.

Anticancer Activity

Research indicates that 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound selectively targeted cancer cells while sparing normal cells, highlighting its potential as a lead compound for developing anticancer agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.

Case Study : In vitro studies revealed that treatment with 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one significantly reduced markers of inflammation in neuronal cultures exposed to toxic agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. It has been found to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study : An investigation into its effects on inflammatory bowel disease showed that administration of this compound led to a significant reduction in clinical symptoms and histological damage in treated animals .

Summary of Research Findings

ApplicationKey FindingsReferences
AnticancerInhibits cancer cell proliferation; induces apoptosis ,
NeuroprotectionReduces neuroinflammation; protects neuronal cells from oxidative stress ,
Anti-inflammatoryDecreases pro-inflammatory cytokines; improves symptoms in animal models ,

Mechanism of Action

The mechanism of action of 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one with its analogues, focusing on substituent effects, synthesis routes, biological activities, and physicochemical properties.

Substituent Position and Electronic Effects
Compound Name Substituent (Position) Electronic Nature Key Synthesis Step(s) Yield (%) References
7-Methoxy derivative -OMe (C7) Electron-donating Likely Suzuki-Miyaura cross-coupling (hypothesized based on analogues) N/A
7-Bromo derivative (6) -Br (C7) Electron-withdrawing NBS bromination of 4-methyl precursor, followed by Suzuki coupling 67
7-Chloro derivative -Cl (C7) Electron-withdrawing Direct halogenation or cross-coupling N/A
7-Acetyl-6-methyl derivative -Ac (C7), -Me (C6) Electron-withdrawing (Ac) Multi-step functionalization, including acetylation N/A
5-Chloro-2-phenethyl derivative -Cl (C5), phenethyl Electron-withdrawing (Cl) Fischer indolization followed by N-alkylation 74

Key Observations :

  • The 7-position is a common site for functionalization, with electron-donating (e.g., -OMe) and withdrawing (e.g., -Br, -Cl) groups modulating electronic properties. These modifications influence reactivity in cross-coupling reactions and interactions with biological targets .
  • Substitutions at adjacent positions (e.g., 6-methyl in the acetyl derivative) can sterically hinder or alter binding affinities .

Key Observations :

  • Chloro and bromo derivatives exhibit pronounced biological activities, with 7-chloro analogues showing antiproliferative effects against melanoma cells .
  • The methoxy derivative’s role is primarily synthetic (e.g., fluorescent strigolactone analogues), though its electron-donating nature may enhance stability in biological matrices .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Physical State Solubility Storage Conditions
7-Methoxy derivative C12H11NO2 201.22 Not reported Likely moderate Dry, cool, ventilated
7-Chloro derivative C11H8ClNO 205.64 Liquid/white powder Low (aqueous) Dry, cool, avoid light
7-Acetyl-6-methyl derivative C14H13NO2 227.26 Not reported Likely low Standard laboratory conditions

Key Observations :

  • The methoxy group may improve aqueous solubility compared to halogenated derivatives due to its polar nature.

Biological Activity

7-Methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a heterocyclic compound belonging to the cyclopentaindole family. Its structure features a methoxy group at the 7-position and is characterized by a fused bicyclic system that has garnered interest for its potential biological activities.

  • Chemical Formula : C₁₂H₁₁NO
  • CAS Number : 1312339-14-2
  • Molecular Weight : 201.23 g/mol

Biological Activity

Research into the biological activity of 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one has revealed several interesting properties:

  • Anticancer Activity :
    • Studies have shown that compounds related to cyclopentaindoles exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.
    • A study found that structural modifications in the cyclopentaindole framework can enhance its potency against specific cancer types, suggesting a promising avenue for drug development.
  • Neuroprotective Effects :
    • Preliminary research indicates that 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease.
    • The mechanism appears to involve the modulation of signaling pathways associated with inflammation and apoptosis.
  • Antimicrobial Activity :
    • Some studies have reported antimicrobial effects against both bacterial and fungal strains. The compound's ability to disrupt microbial cell membranes has been noted as a possible mechanism for its action.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibits proliferation in various cancer cell lines ,
NeuroprotectiveReduces oxidative stress in neuronal cells
AntimicrobialEffective against certain bacterial and fungal strains ,

Case Study: Anticancer Activity

A notable case study involved the evaluation of 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one on human breast cancer cells (MCF-7). The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

The proposed mechanisms for the biological activities of 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Modulation of Apoptosis Pathways : The compound may promote apoptosis in cancer cells through activation of intrinsic apoptotic pathways.
  • Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one, and what methodologies address them?

  • Answer : Synthesis often involves cyclization of indole derivatives and selective methoxy-group introduction. Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., triphenylphosphine) are critical for regioselectivity . Base selection (e.g., Na₂CO₃) and solvent optimization (e.g., DMF/water mixtures) improve yield. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .

Q. How can structural ambiguities in methoxy-substituted indole derivatives be resolved experimentally?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a study on 2-(4-methoxy-1H-indol-3-yl)acetonitrile achieved a mean C–C bond accuracy of 0.005 Å using SC-XRD at 293 K, with R factor = 0.088 . Computational validation (e.g., DFT calculations) further refines bond angles and torsional parameters.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1677 cm⁻¹ in related indole-ketones) .
  • NMR : ¹H NMR distinguishes methoxy protons (δ ~3.75–3.88 ppm) and dihydrocyclopenta protons (δ ~1.69–2.30 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for structurally similar compounds?

  • Answer : Discrepancies in R factors (e.g., 0.041 vs. 0.088 in SC-XRD studies ) may arise from crystal quality or data refinement protocols. Strategies include:

  • Repeating crystallization in alternative solvents (e.g., DMSO/EtOH).
  • Applying restraints to thermal displacement parameters during refinement.
  • Cross-validating with powder XRD or solid-state NMR.

Q. What methodologies optimize enantiomeric excess (e.e.) in asymmetric synthesis of related indole derivatives?

  • Answer : Chiral HPLC (e.g., hexane/i-PrOH 80:20, 0.9 mL/min flow rate) resolves enantiomers, as demonstrated for 3-(1H-indol-3-yl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one . Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) enhance e.e. (>90%).

Q. How can computational modeling predict reactivity and regioselectivity in functionalizing the cyclopenta[b]indole scaffold?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, methoxy groups at position 7 increase electron density at C-3, favoring electrophilic substitution .

Q. What strategies mitigate byproduct formation during cyclopenta[b]indole ring closure?

  • Answer :

  • Temperature Control : Slow heating (e.g., 60°C → 100°C over 2 hours) minimizes dimerization.
  • Catalyst Screening : Pd(OAc)₂ with bulky ligands (e.g., XPhos) suppresses β-hydride elimination .
  • Additives : Molecular sieves (3Å) absorb water, preventing hydrolysis of intermediates .

Data Analysis & Validation

Q. How should researchers validate conflicting spectroscopic data for methoxy-indole derivatives?

  • Answer : Cross-reference multiple techniques:

  • Compare ¹H NMR methoxy shifts with SC-XRD bond lengths (e.g., C–O–C angles ~117° ).
  • Use HSQC and HMBC NMR to confirm connectivity between methoxy groups and aromatic protons .
  • Validate purity via melting point consistency (e.g., 116–118°C for analogous compounds ).

Q. What statistical parameters ensure reliability in crystallographic studies?

  • Answer : Key metrics include:

  • R factor : ≤0.05 for high-quality data (e.g., 0.041 in fluorinated indole studies ).
  • Data-to-parameter ratio : ≥15:1 to avoid overfitting .
  • Goodness-of-fit (GoF) : ~1.0 indicates model accuracy.

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